molecular formula C17H16N2OS B12266116 2-(ethylsulfanyl)-3-(2-methylphenyl)quinazolin-4(3H)-one

2-(ethylsulfanyl)-3-(2-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B12266116
M. Wt: 296.4 g/mol
InChI Key: GJCKNKYMGGSYEF-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one is an organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes an ethylsulfanyl group and a 2-methylphenyl group attached to a dihydroquinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-(ethylsulfanyl)-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions to form the quinazolinone core.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through nucleophilic substitution reactions using ethylthiol or its derivatives.

    Attachment of the 2-Methylphenyl Group: The 2-methylphenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions using 2-methylbenzoyl chloride or 2-methylbenzyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(ethylsulfanyl)-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylsulfanyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include sulfoxides, sulfones, and various substituted quinazolinones.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Due to its biological activities, it is being explored for therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby disrupting cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

2-(ethylsulfanyl)-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one can be compared with other quinazolinone derivatives, such as:

    2-(methylsulfanyl)-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    2-(ethylsulfanyl)-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one: Similar structure but with a 4-methylphenyl group instead of a 2-methylphenyl group.

    2-(ethylsulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one: Similar structure but with a phenyl group instead of a 2-methylphenyl group.

The uniqueness of 2-(ethylsulfanyl)-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

2-ethylsulfanyl-3-(2-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C17H16N2OS/c1-3-21-17-18-14-10-6-5-9-13(14)16(20)19(17)15-11-7-4-8-12(15)2/h4-11H,3H2,1-2H3

InChI Key

GJCKNKYMGGSYEF-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C

Origin of Product

United States

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